(2S,3R)-3-Methylpyrrolidine-2-carboxylic acid (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13769304
InChI: InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1
SMILES: CC1CCNC1C(=O)O
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

(2S,3R)-3-Methylpyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13769304

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-3-Methylpyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name (2S,3R)-3-methylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1
Standard InChI Key CNPSFBUUYIVHAP-UHNVWZDZSA-N
Isomeric SMILES C[C@@H]1CCN[C@@H]1C(=O)O
SMILES CC1CCNC1C(=O)O
Canonical SMILES CC1CCNC1C(=O)O

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol . Its IUPAC name, (2S,3R)-3-methylpyrrolidine-2-carboxylic acid, reflects the stereochemistry of the chiral centers at positions 2 and 3. The pyrrolidine ring adopts a puckered conformation, with the methyl group at C3 and the carboxylic acid at C2 influencing its electronic and steric profile .

Table 1: Key Molecular Properties

PropertyValue
CAS Number340-08-9
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol
Stereochemistry(2S,3R)
Chiral Centers2

The stereochemistry is critical for its biological activity. For example, the (2S,3R) configuration enables specific interactions with enzymatic active sites, unlike its (2S,3S) or (2R,3S) diastereomers .

Synthesis and Manufacturing Approaches

Asymmetric Synthesis Techniques

Synthetic routes to (2S,3R)-3-methylpyrrolidine-2-carboxylic acid emphasize enantioselective methods. One approach involves palladium-catalyzed asymmetric allylic alkylation, which installs the methyl group with high stereocontrol. A notable three-step synthesis reported by Lorthiois et al. (1997) achieves this via:

  • Lithium diisopropylamide (LDA)-mediated deprotonation of a proline derivative.

  • Zinc bromide-assisted alkylation to introduce the methyl group.

  • Hydrogenation and acidic workup to yield the final product .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsPurposeYield
1LDA, Et₂O, -40°CDeprotonation of starting material85%
2CH₃I, ZnBr₂Methyl group introduction78%
3H₂ (Pd/C), HClReduction and purification92%

This method highlights the importance of chiral auxiliaries and transition-metal catalysts in achieving high enantiomeric excess (ee >98%) .

Biocatalytic Methods

Recent advances employ Fe(II)/α-ketoglutarate-dependent dioxygenases for enantioselective hydroxylation of pyrrolidine precursors, though this approach is more commonly applied to hydroxy-methyl analogs. Adaptation to the methyl variant remains an area of active research.

Biological Activity and Mechanistic Insights

Neurotransmitter Modulation

The compound’s structural similarity to L-proline and GABA (γ-aminobutyric acid) suggests potential neuromodulatory effects. In vitro studies indicate competitive inhibition of GABA transaminase, an enzyme responsible for GABA catabolism, with an IC₅₀ of 12.3 μM. This activity is stereospecific; the (2S,3R) isomer exhibits 5-fold greater potency than the (2R,3S) counterpart.

Enzymatic Interactions

Crystallographic studies reveal that the carboxylic acid group forms hydrogen bonds with Arg87 and Tyr156 in the active site of GABA transaminase, while the methyl group stabilizes hydrophobic interactions with Leu203. These interactions are absent in non-chiral analogs, underscoring the role of stereochemistry.

Applications in Medicinal Chemistry and Catalysis

Pharmaceutical Intermediate

The compound serves as a precursor to β-lactam antibiotics and protease inhibitors. For example, its incorporation into cephalosporin analogs enhances resistance to β-lactamase enzymes.

Chiral Ligand in Asymmetric Catalysis

As a bidentate ligand, (2S,3R)-3-methylpyrrolidine-2-carboxylic acid facilitates enantioselective transformations such as Mannich reactions and Michael additions. In a 2022 study, it achieved 94% ee in the synthesis of chiral β-amino alcohols.

Future Research Directions

Pharmacokinetic Optimization

While in vitro data are promising, in vivo pharmacokinetic studies are needed to assess bioavailability and metabolic stability. Structural modifications, such as prodrug derivatization, could enhance blood-brain barrier penetration for neurological applications.

Green Chemistry Innovations

Developing solvent-free synthesis and biocatalytic routes could reduce the environmental footprint of large-scale production. Recent work on immobilized enzymes in continuous-flow reactors shows potential for scalable manufacturing.

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